molecular formula C26H20ClN3O2S B2758542 N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 899357-71-2

N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2758542
CAS RN: 899357-71-2
M. Wt: 473.98
InChI Key: KSYHAKQRJXQODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H20ClN3O2S and its molecular weight is 473.98. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis with Activated Nitriles

Research demonstrates the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine, which is obtained through reactions involving compound modifications with acetic anhydride or acid chloride, leading to the formation of pyrano[2,3-d] pyrimidin-7-yl-acetamide and benzamide derivatives. These compounds were further treated to produce condensed pyrazolo, chromeno, pyrimido, and thiopyrimidine, showcasing the versatility of heterocyclic compounds in chemical synthesis. The structural analysis was supported by IR, 1H-NMR, and mass spectral studies, indicating the potential of such compounds in various scientific and pharmaceutical applications (Elian, Abdelhafiz, & Abdelreheim, 2014).

Antimicrobial and Anti-inflammatory Applications

Novel series of isoxazolyl chromeno[2,3-d]pyrimidin-4-ones synthesized from isoxazolyl cyanoacetamide synthon showed significant antimicrobial, anti-inflammatory, and analgesic activities. These findings highlight the medical and therapeutic potential of chromeno[2,3-d]pyrimidine derivatives in treating infections and inflammation, demonstrating the broader relevance of such compounds in pharmaceutical research (Rajanarendar et al., 2012).

Crystal Structure Analysis

The study of the crystal structures of related compounds provides insights into their chemical behavior and interaction potentials. For instance, analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation, which is stabilized by intramolecular hydrogen bonds. Such structural insights are crucial for designing molecules with desired properties and interactions (Subasri et al., 2016).

Synthesis and Optical Properties

Research on the synthesis and optical properties of functionally substituted thieno[3,2-c]quinolines indicates the potential of heterocyclic compounds in developing materials with specific optical characteristics. These compounds exhibit moderate to high fluorescence quantum yields, suggesting their use in applications requiring visible light emissions, such as dyes and sensors (Bogza et al., 2018).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-16-10-12-17(13-11-16)24-29-25-19(14-18-6-2-5-9-22(18)32-25)26(30-24)33-15-23(31)28-21-8-4-3-7-20(21)27/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYHAKQRJXQODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.